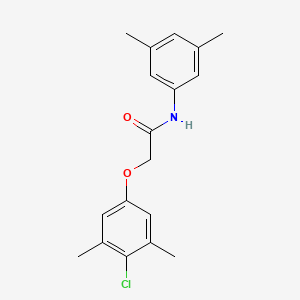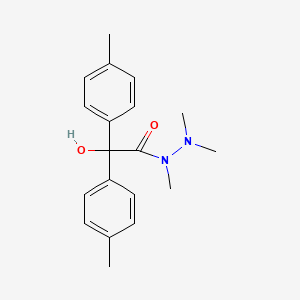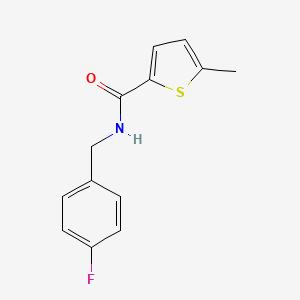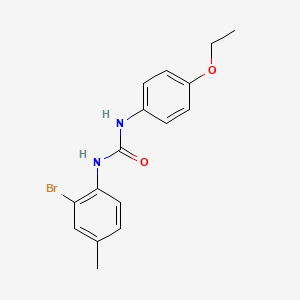
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated in response to low energy conditions, such as exercise and caloric restriction.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide activates AMPK by allosterically binding to the AMPK β-subunit. This leads to conformational changes in the α and γ subunits, resulting in increased phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and Physiological Effects:
Activation of AMPK by 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, decreased lipogenesis, and improved mitochondrial function. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has several advantages for lab experiments, including its high potency and specificity for AMPK activation, and its ability to be administered orally. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide also has some limitations, including its short half-life and potential off-target effects.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide, including its potential use as a therapeutic agent for cancer and metabolic disorders, and its role in neurodegenerative diseases. Further studies are also needed to better understand the mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide and to identify potential off-target effects. Additionally, the development of more potent and selective AMPK activators may lead to improved therapeutic options.
Métodos De Síntesis
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The detailed synthesis method is beyond the scope of this paper and can be found in the literature.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been extensively studied in various scientific fields, including cancer research, metabolic disorders, and neurodegenerative diseases. In cancer research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In metabolic disorders, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity. In neurodegenerative diseases, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to improve cognitive function and reduce neuronal damage.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-5-12(2)7-15(6-11)20-17(21)10-22-16-8-13(3)18(19)14(4)9-16/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNIMZKPYMRCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)



![methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5779655.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)


![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)